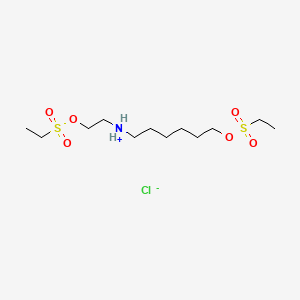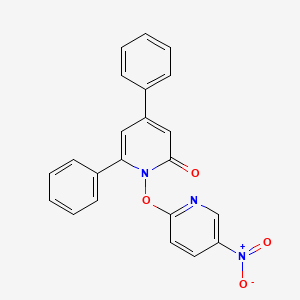
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a pyridine ring, linked to a diphenyl-pyridone moiety
Métodos De Preparación
The synthesis of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone typically involves multiple steps, starting with the preparation of the nitro-pyridine derivative. The nitro group is introduced via nitration of the pyridine ring, followed by the formation of the pyridyloxy linkage through nucleophilic substitution reactions. The final step involves the coupling of the pyridyloxy intermediate with the diphenyl-pyridone moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Análisis De Reacciones Químicas
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes, making them useful in biochemical studies.
Mecanismo De Acción
The mechanism of action of 1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone involves its interaction with molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(5-Nitro-2-pyridyloxy)-4,6-diphenyl-2-pyridone can be compared with other nitro-pyridine derivatives and diphenyl-pyridone compounds. Similar compounds include:
2-(5-Nitro-2-pyridyloxy)ethanol: This compound shares the nitro-pyridine moiety but has different functional groups, leading to distinct chemical and biological properties.
1-Boc-4-(5-nitro-2-pyridyl)piperazine: This compound also contains a nitro-pyridine group but is linked to a piperazine ring, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C22H15N3O4 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
1-(5-nitropyridin-2-yl)oxy-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C22H15N3O4/c26-22-14-18(16-7-3-1-4-8-16)13-20(17-9-5-2-6-10-17)24(22)29-21-12-11-19(15-23-21)25(27)28/h1-15H |
Clave InChI |
QSPGJLSCCSDJQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


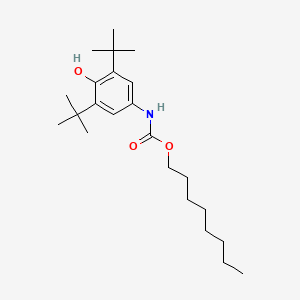
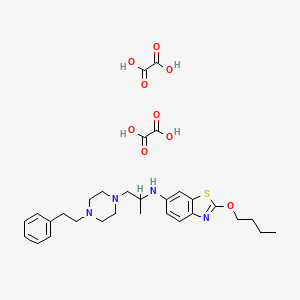

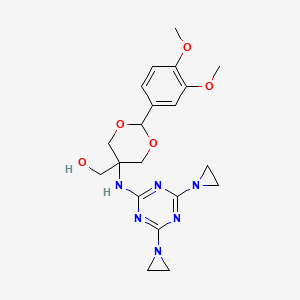
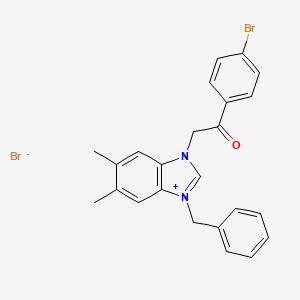

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

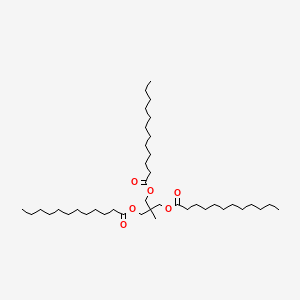
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

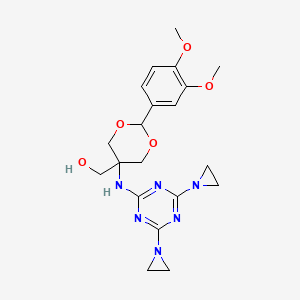
![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)
